ONO-4059 -

ONO-4059

Catalog Number: EVT-2606225
CAS Number:
Molecular Formula: C25H22N6O3
Molecular Weight: 454.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ONO-4059, chemically identified as ONO-4059, is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). It belongs to the class of small molecule kinase inhibitors and plays a crucial role in research involving B-cell signaling pathways and potential therapeutic targets for B-cell malignancies and autoimmune diseases. [, ]

Future Directions
  • Optimization of Dosing Regimens: Studies exploring alternative dosing regimens, such as twice-daily administration or administration with food, aim to enhance its efficacy by achieving sustained high trough concentrations.
  • Development of Combination Therapies: Research is underway to investigate the synergy of ONO-4059 with other targeted agents such as anti-CD20 antibodies (obinutuzumab and rituximab), Bcl-2 inhibitors (ABT-263), PI3Kδ inhibitors (idelalisib), and SYK inhibitors (Entospletinib). [, , , , , ] These combinations aim to improve treatment outcomes in B-cell malignancies.
  • Investigation of Resistance Mechanisms: Understanding the mechanisms of resistance to ONO-4059, such as the role of A20 mutations, is crucial for developing strategies to overcome resistance and optimize its long-term efficacy.
Overview

6-Amino-9-(1-(but-2-ynoyl)pyrrolidin-3-yl)-7-(4-phenoxyphenyl)-7H-purin-8(9H)-one is a complex purinone derivative characterized by its unique structural features and potential therapeutic applications. This compound is classified under purine derivatives, which are known for their role in various biological processes and their potential as pharmaceuticals, particularly in oncology and immunology.

Source

This compound has been referenced in several patents, indicating its significance in medicinal chemistry. Notably, it is detailed in patent documents such as EP2578585A1 and US9809559B2, which describe its synthesis and potential applications as a therapeutic agent, particularly in targeting specific kinases associated with cancer treatment .

Classification

The compound falls under the category of kinase inhibitors, specifically targeting Bruton's tyrosine kinase, which plays a crucial role in B-cell development and function. Its structural components suggest it may also interact with other molecular targets involved in cancer progression .

Synthesis Analysis

Methods

The synthesis of 6-Amino-9-(1-(but-2-ynoyl)pyrrolidin-3-yl)-7-(4-phenoxyphenyl)-7H-purin-8(9H)-one can be approached through several chemical reactions involving the formation of the purinone core followed by various functional group modifications.

  1. Purinone Core Formation: The initial step involves synthesizing the purinone structure, typically through cyclization reactions involving appropriate precursors.
  2. Substitution Reactions: Subsequent reactions introduce the but-2-ynoyl and pyrrolidinyl groups via nucleophilic substitution mechanisms.
  3. Phenoxy Group Introduction: The 4-phenoxyphenyl substituent can be added through electrophilic aromatic substitution or coupling reactions.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity of the final product. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly employed for monitoring the progress of reactions and purifying intermediates .

Molecular Structure Analysis

Structure

The molecular formula for 6-Amino-9-(1-(but-2-ynoyl)pyrrolidin-3-yl)-7-(4-phenoxyphenyl)-7H-purin-8(9H)-one is C22H24N4O2. The structure includes:

  • Amino Group: Contributing to its basicity and potential interactions with biological targets.
  • Pyrrolidine Ring: Enhancing the compound's lipophilicity and possibly its ability to penetrate cellular membranes.
  • Phenoxy Group: Providing additional stability and influencing pharmacokinetic properties.

Data

The compound's molecular weight is approximately 376.46 g/mol, and it exhibits specific spectral characteristics that can be analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure .

Chemical Reactions Analysis

Reactions

6-Amino-9-(1-(but-2-ynoyl)pyrrolidin-3-yl)-7-(4-phenoxyphenyl)-7H-purin-8(9H)-one can participate in various chemical reactions:

  1. Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions.
  2. Electrophilic Aromatic Substitution: The phenoxy group may undergo further substitutions under appropriate conditions.
  3. Hydrolysis: The but-2-ynoyl moiety can be hydrolyzed under acidic or basic conditions to yield different derivatives.

Technical Details

The reactivity of this compound is influenced by its electronic structure, particularly the electron-donating effects of the amino group and the electron-withdrawing nature of the carbonyl group in the but-2-ynoyl moiety .

Mechanism of Action

Process

The mechanism of action for 6-Amino-9-(1-(but-2-ynoyl)pyrrolidin-3-yl)-7-(4-phenoxyphenyl)-7H-purin-8(9H)-one primarily involves inhibition of Bruton's tyrosine kinase pathways. This inhibition disrupts B-cell receptor signaling, leading to reduced proliferation of malignant B-cells.

Data

Studies have shown that compounds within this class exhibit potent activity against various cancer cell lines, suggesting their utility in targeted cancer therapies .

Physical and Chemical Properties Analysis

Physical Properties

The compound is expected to be a solid at room temperature with moderate solubility in organic solvents due to its lipophilic nature. Its melting point and crystalline form would need to be determined experimentally.

Chemical Properties

Key chemical properties include:

  • Stability: The compound's stability under physiological conditions is crucial for its therapeutic efficacy.
  • Solubility: Solubility profiles influence bioavailability; thus, formulations may require optimization.

Relevant analyses include thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability and phase transitions .

Applications

Scientific Uses

6-Amino-9-(1-(but-2-ynoyl)pyrrolidin-3-yl)-7-(4-phenoxyphenyl)-7H-purin-8(9H)-one has potential applications in:

  1. Cancer Treatment: As a selective inhibitor of Bruton's tyrosine kinase, it could be used in therapies for B-cell malignancies.
  2. Immunology Research: Understanding B-cell signaling pathways could provide insights into autoimmune diseases.
  3. Drug Development: As a lead compound for further modifications aimed at improving efficacy and reducing side effects.
Synthetic Methodologies and Optimization Strategies for 6-Amino-9-(1-(but-2-ynoyl)pyrrolidin-3-yl)-7-(4-phenoxyphenyl)-7H-purin-8(9H)-one

Stereoselective Pyrrolidine Ring Functionalization in Target Molecule Synthesis

The stereogenic center at the pyrrolidine ring’s C3 position is crucial for the biological activity of the target molecule. Efficient stereocontrol is typically achieved through chiral resolution of racemic trans-3-aminopyrrolidine precursors or asymmetric synthesis. Chiral auxiliary approaches employing (R)-4-phenyl-2-oxazolidinone derivatives enable diastereoselective N-alkylation, achieving diastereomeric excess (d.e.) >98% when performed at -78°C in anhydrous tetrahydrofuran with lithium diisopropylamide as base [10]. Subsequent auxiliary cleavage yields enantiomerically pure (R)-3-aminopyrrolidine intermediates. Alternatively, catalytic asymmetric hydrogenation of prochiral enamide precursors using DuPhos-type rhodium catalysts achieves enantiomeric excess (e.e.) values of 94-96% under 50 psi hydrogen pressure in methanol at room temperature [10]. The temperature during N-acylation significantly impacts epimerization risk, with studies showing <2% racemization when maintaining reaction temperatures below -10°C during but-2-ynoyl chloride coupling [4].

Table 1: Comparative Analysis of Stereoselective Pyrrolidine Synthesis Methods

MethodConditionsStereoselectivityYield (%)Key Advantage
Chiral ResolutionDi-p-toluoyl-D-tartaric acid in ethanol>99% e.e. (R)32-35High optical purity
Chiral Auxiliary(S)-4-Phenyl-2-oxazolidinone, LDA, THF -78°C>98% d.e.68-72Scalable diastereoselectivity
Catalytic HydrogenationRh-(R,R)-Et-DuPhos, 50 psi H₂, MeOH, 25°C94-96% e.e.85-88Atom-economic, continuous flow compatible

Palladium-Catalyzed Cross-Coupling for Phenoxyphenyl Substituent Incorporation

The 4-phenoxyphenyl moiety at the purine N7 position is installed via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling. Optimized Suzuki-Miyaura conditions employ 7-bromo-6-chloropurine derivatives coupled with 4-phenoxyphenylboronic acid using Pd(PPh₃)₄ (3 mol%) and potassium carbonate (2.5 equiv.) in toluene/water (4:1) at 80°C for 12 hours, achieving 85-92% yield [8] [10]. Ligand screening revealed significant electronic effects: electron-rich tri(4-methoxyphenyl)phosphine enhances oxidative addition rates but increases protodeboronation side products (15-18%), while sterically bulky tri(tert-butyl)phosphine minimizes homocoupling but requires strict oxygen exclusion [8]. Microwave-assisted coupling (150°C, 30 minutes) improves conversion to 95% while reducing palladium loading to 1.5 mol% through enhanced kinetic control [10]. Post-reaction purification challenges necessitate silica gel chromatography with ethyl acetate/hexane gradients to remove residual palladium species below 10 ppm levels.

Table 2: Ligand Effects in Palladium-Catalyzed Phenoxyphenyl Installation

Phosphine LigandTemperature (°C)Time (h)Yield (%)Homocoupling Byproduct (%)
Triphenylphosphine8012853-5
Tri(4-tolyl)phosphine8010882-4
Tri(tert-butyl)phosphine90891<1
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl100694<0.5

But-2-ynoyl Group Installation: Comparative Analysis of Acylation Techniques

Acylation of the pyrrolidine nitrogen with but-2-ynoic acid derivatives presents challenges due to competing O-acylation, epimerization, and alkyne oligomerization. Three principal methods are employed: (1) Schotten-Baumann conditions using but-2-ynoyl chloride with aqueous sodium hydroxide in dichloromethane (yield: 70-75%), (2) carbodiimide-mediated coupling with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride and 4-dimethylaminopyridine in anhydrous N,N-dimethylformamide (yield: 82-87%), and (3) mixed anhydride methods employing isobutyl chloroformate and N-methylmorpholine in tetrahydrofuran at -15°C (yield: 78-80%) [3] [7]. The carbodiimide method demonstrates superior selectivity with <0.5% O-acylation byproduct formation when maintaining stoichiometric 4-dimethylaminopyridine and reaction pH 7-8 [10]. Solvent screening revealed significant rate acceleration in N,N-dimethylformamide versus tetrahydrofuran due to enhanced nucleophilicity of the pyrrolidine nitrogen. Infrared spectroscopy monitoring confirmed complete consumption of starting amine within 45 minutes using carbodiimide activation versus 3 hours for acid chloride methods [4]. Critical purification involves recrystallization from ethyl acetate/hexane to remove residual dimers of but-2-ynoic acid.

Table 3: Acylation Method Optimization Parameters

ParameterSchotten-BaumannCarbodiimide-MediatedMixed Anhydride
Reaction Temperature0-5°C0-25°C-15°C
Reaction Time3 h45 min2.5 h
SolventDichloromethane/waterN,N-dimethylformamideTetrahydrofuran
Epimerization (%)1.8-2.2<0.30.5-0.8
Scale-up FeasibilityModerateExcellentGood

Purin-8-one Core Assembly: Microwave-Assisted vs Conventional Cyclization

Construction of the purin-8-one ring employs Traube-type cyclization, where 4,5,6-triaminopyrimidine intermediates undergo formic acid-mediated ring closure. Conventional thermal methods require refluxing in formic acid (12 hours, 110°C), yielding 65-70% of the cyclized product with 8-12% dimeric impurities [8]. Microwave-assisted cyclization (150°C, 45 minutes, closed vessel) improves yield to 88-92% by suppressing oxidative degradation pathways while reducing formic acid consumption by 40% [10]. Electron-withdrawing group effects are pronounced: 5-amino substituents enhance cyclization kinetics, achieving completion in 30 minutes under microwave irradiation versus 90 minutes for unsubstituted analogues [8]. Post-cyclization, the critical 6-amino group is introduced via regioselective chlorination (phosphorus oxychloride, 100°C) followed by ammonia displacement in dioxane at 60°C (overall yield: 75-80%). Microwave protocols demonstrate superior regiocontrol at N9-alkylation sites, with <5% N7-isomer formation compared to 12-15% in conventional methods due to precise temperature gradients [8] [10].

Table 4: Cyclization Efficiency Comparison

ConditionTemperature (°C)TimeYield (%)N7-Regioisomer (%)Energy Consumption (kW/mol)
Conventional Reflux11012 h65-7012-158.2
Microwave (Pulsed)15045 min88-923-53.7
Microwave (Continuous)14060 min82-855-84.1
Oil Bath (Stirred)11510 h68-7210-149.5

Properties

Product Name

6-Amino-9-(1-(but-2-ynoyl)pyrrolidin-3-yl)-7-(4-phenoxyphenyl)-7H-purin-8(9H)-one

IUPAC Name

6-amino-9-(1-but-2-ynoylpyrrolidin-3-yl)-7-(4-phenoxyphenyl)purin-8-one

Molecular Formula

C25H22N6O3

Molecular Weight

454.5 g/mol

InChI

InChI=1S/C25H22N6O3/c1-2-6-21(32)29-14-13-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-9-11-20(12-10-17)34-19-7-4-3-5-8-19/h3-5,7-12,16,18H,13-15H2,1H3,(H2,26,27,28)

InChI Key

SEJLPXCPMNSRAM-UHFFFAOYSA-N

SMILES

CC#CC(=O)N1CCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N

Solubility

not available

Canonical SMILES

CC#CC(=O)N1CCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.